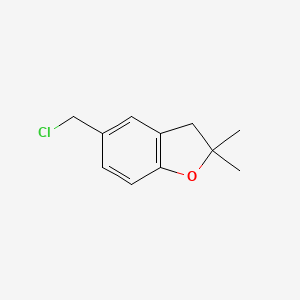

5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

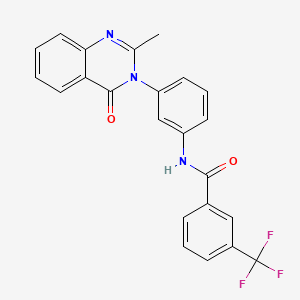

The compound "5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran" is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The chloromethyl group at the 5-position on the benzofuran ring is a functional moiety that can be utilized in various chemical reactions to synthesize more complex molecules.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One efficient synthesis route for a related compound, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, involves a one-pot synthesis starting from 4-chlorophenol and undergoing a Pummerer reaction followed by desulfurization . Another approach for synthesizing 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles includes regioselective reactions such as iodination, aryl radical-alkene cyclization, and carboxylation . Additionally, a unique transformation using o-hydroxyphenones and 1,1-dichloroethylene has been reported to generate highly functionalized benzofurans .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be intricate, with substituents affecting the overall geometry and electronic distribution. For instance, the crystal structure of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate reveals that the oxygen atom and the methyl group of the methylsulfinyl substituent are on opposite sides of the benzofuran plane. This spatial arrangement is stabilized by aromatic π–π interactions and C—H∙∙∙π interactions, which are crucial for the compound's stability and reactivity .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions due to their reactive sites. The chloromethyl group, in particular, is a versatile functional group that can participate in nucleophilic substitution reactions. For example, the synthesis of novel 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones involves a Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between 5-chloro-2-acetyl benzofuran and aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structures. The presence of substituents like the chloromethyl group can affect the compound's boiling point, melting point, solubility, and chemical stability. The antimicrobial activity study of benzofuran derivatives provides insights into their chemical properties, as these compounds exhibit binding affinity to bacterial enzymes and show anti-tubercular and antibacterial activities. The study used spectroscopic methods and docking simulations to confirm the chemical structures and investigate the biological activities .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformation

- The compound has been studied in the synthesis of various derivatives and analogs. For example, the synthesis of benzofuro[2,3-b]benzofuran derivatives involves reactions like bromination and dehydrobromination. However, attempts to prepare certain derivatives like 2,9-dichloro- and tetrachloro-derivatives were not successful (Nanbu, Momonoi, Oguro, & Kawase, 1975).

Reactivity and Compound Formation

- 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran and its analogs show diverse reactivity, leading to the formation of new ring systems. One study demonstrated the reaction of a similar compound leading to the formation of 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridines and related compounds (Okuda, Takano, Hirota, & Sasaki, 2012).

Oxidation and Molecular Interaction Studies

- The oxidation behavior of derivatives of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran has been explored. For instance, the oxidation of 2,3-dihydro-2,2-dimethyl-5-benzofuranol revealed a directing effect on oxidative coupling by the annelated 5-membered heterocyclic ring, in line with the Mills-Nixon effect (Lars, Nilsson, Selander, Sievertsson, & Skånberg, 1970).

Structural Analysis and Crystallography

- Structural analysis and crystallography of similar compounds reveal insights into molecular geometry and interactions. For example, studies on 5-Iodo-2,7-dimethyl-3-phenylsulfonyl-1-benzofuran have detailed the dihedral angles and crystal structure stabilized by aromatic π–π interactions and C—H⋯O interactions (Choi, Seo, Son, & Lee, 2008).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRYIRZASBSPAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=CC(=C2)CCl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

CAS RN |

57899-16-8 |

Source

|

| Record name | 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2508215.png)

![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2508224.png)

![ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2508228.png)

![2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508229.png)